molecular formula C15H15NO3 B13599245 Methyl4-[(4-aminophenoxy)methyl]benzoate

Methyl4-[(4-aminophenoxy)methyl]benzoate

Cat. No.: B13599245
M. Wt: 257.28 g/mol
InChI Key: OYLYJJQVEIFYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4-aminophenoxy)methyl]benzoate (CAS 24477-92-7) is a benzoate ester derivative characterized by a 4-aminophenoxymethyl substituent at the para position of the methyl benzoate core. This compound is structurally significant due to its aromatic ether linkage and primary amine group, which confer unique physicochemical and biological properties. It is commonly synthesized via nucleophilic substitution or esterification reactions involving 4-hydroxybenzoic acid derivatives and 4-aminophenol precursors. Its applications span pharmaceutical intermediates, liquid crystal materials, and organic synthesis reagents .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 4-[(4-aminophenoxy)methyl]benzoate

InChI

InChI=1S/C15H15NO3/c1-18-15(17)12-4-2-11(3-5-12)10-19-14-8-6-13(16)7-9-14/h2-9H,10,16H2,1H3

InChI Key

OYLYJJQVEIFYOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Esterification of 4-(Aminomethyl)benzoic Acid Followed by Functionalization

A patented process describes the preparation of methyl 4-(aminomethyl)benzoate, a close analog to the target compound, by direct esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. The process includes:

  • Esterification under acidic conditions.
  • Careful pH and temperature control during workup to prevent premature hydrolysis.
  • Extraction of the methyl ester into an organic phase after pH adjustment.

This method yields over 85%, often exceeding 88%, and highlights the importance of controlling reaction temperature between −15 to +10 °C and pH ranges of 4–9 initially, then 9–12 during extraction steps. The use of bases like potassium hydroxide or sodium hydroxide in aqueous solution is critical for phase separation and product isolation. Salt saturation of the aqueous phase enhances extraction efficiency, especially with solvents like toluene.

While this method focuses on methyl 4-(aminomethyl)benzoate, it establishes foundational esterification and workup techniques applicable to related compounds such as methyl 4-[(4-aminophenoxy)methyl]benzoate.

Nucleophilic Substitution on 4-(Chloromethyl)benzamide Derivatives

Another synthetic approach involves:

  • Conversion of methyl 4-formylbenzoate to benzoyl chloride intermediates.
  • Formation of 4-(chloromethyl)benzamide derivatives.
  • Subsequent nucleophilic substitution by primary amines such as 4-aminophenol to introduce the aminophenoxy methyl group.

This route uses chloroform as solvent and moderate heating, yielding products in the 10–25% range depending on the amine and conditions. Reductive amination methods starting from aldehyde precursors are also used to install the aminomethyl group, but yields and scalability may be limited.

Catalytic Hydrogenation of Nitrile or Oxime Precursors

Methyl 4-(aminomethyl)benzoate can be prepared by catalytic hydrogenation of:

  • Methyl 4-cyanobenzoate.
  • Oxime derivatives formed from methyl 4-formylbenzoate and hydroxylamine.
  • Imines formed from methyl 4-formylbenzoate and ammonia.

These methods are well-documented but have ecological and apparatus challenges for industrial scale-up. Electrochemical reduction of para-amido groups is also reported but less common.

Typical Laboratory Synthesis of Methyl 4-Aminobenzoate (Related Compound)

A reported laboratory procedure for methyl 4-aminobenzoate, a structurally simpler analog, involves:

  • Reaction of 4-aminobenzoic acid with potassium carbonate in N,N-dimethylacetamide at 110 °C for 0.5 h.
  • Addition of methyl salicylate and stirring at 110 °C for 24 h.
  • Removal of solvent, hydrolysis of excess methyl salicylate, extraction with ethyl acetate, washing, drying, and solvent evaporation.

This method achieves about 79% yield and demonstrates the use of base-mediated esterification in polar aprotic solvents. Similar conditions can be adapted for the target compound with aminophenoxy substitution.

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Conditions Yield (%) Notes
Esterification of 4-(aminomethyl)benzoic acid with MeOH + HCl 4-(Aminomethyl)benzoic acid, methanol, HCl Temp: −15 to +10 °C; pH control 4–9 & 9–12; base extraction >85 (up to 88+) Industrially viable, mild, high yield, good purity
Nucleophilic substitution on 4-(chloromethyl)benzamide 4-formylbenzoate → benzoyl chloride → 4-(chloromethyl)benzamide + amine Chloroform solvent, moderate heating 10–25 Moderate yield, suitable for small scale, multiple steps
Catalytic hydrogenation of nitrile/oxime/imine Methyl 4-cyanobenzoate or oxime derivatives Catalytic hydrogenation, pressure hydrogen Not specified Ecological and scale-up challenges
Base-mediated esterification in DMA solvent 4-aminobenzoic acid + methyl salicylate + K2CO3 110 °C, 24 h, followed by extraction ~79 Lab scale, applicable to related methyl esters

Summary and Recommendations

  • The most efficient and industrially scalable method for preparing methyl 4-[(4-aminophenoxy)methyl]benzoate analogs involves direct esterification of the corresponding acid with methanol under acidic conditions, followed by controlled pH and temperature workup to isolate the methyl ester in high yield and purity.

  • Nucleophilic substitution on chloromethyl intermediates is a viable alternative for introducing the aminophenoxy group but generally results in lower yields and requires more steps.

  • Catalytic hydrogenation routes are established but less favored industrially due to ecological and apparatus constraints.

  • Laboratory methods using base-mediated esterification in polar aprotic solvents provide practical routes for related methyl esters and can be adapted for the target compound with optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-aminophenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of the compound.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-[(4-aminophenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-[(4-aminophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 4-(carbamoylamino)benzoate

  • Structure: Features a carbamoyl amino group instead of the aminophenoxymethyl moiety.
  • Properties : Enhanced hydrolytic stability due to the carbamoyl group’s resistance to esterases. Used in aquaporin inhibition studies due to its hydrogen-bonding capacity .

(S)-Methyl 4-(1-aminoethyl)benzoate

  • Structure: Contains a chiral aminoethyl group at the para position.
  • Properties: Exhibits stereospecific biological activity, with applications in enantioselective catalysis and drug delivery systems. The aminoethyl group increases solubility in polar solvents .
  • Key Difference: Chirality introduces stereochemical complexity absent in the achiral Methyl 4-[(4-aminophenoxy)methyl]benzoate.

Methyl 4-(methylthio)benzoate

  • Structure : Substituted with a methylthio (-SMe) group.
  • Properties : Higher lipophilicity (logP ~2.5) due to the thioether group, making it suitable for membrane permeability studies. The sulfur atom also confers susceptibility to oxidative degradation .
  • Key Difference: The thioether group lacks the hydrogen-bonding capability of the primary amine in Methyl 4-[(4-aminophenoxy)methyl]benzoate.

Functional Analogues

Methyl 4-(2-cyanophenyl)benzoate

  • Structure: Bears a cyano-substituted phenyl ring at the para position.
  • Properties: The electron-withdrawing cyano group enhances thermal stability and rigidity, useful in polymer additives. However, it reduces reactivity in nucleophilic substitution reactions .
  • Key Difference: The cyano group’s electron-withdrawing nature contrasts with the electron-donating aminophenoxy group in the parent compound.

Methyl 4-(3-oxopropyl)benzoate

  • Structure : Includes a ketone-bearing propyl chain.
  • Properties : The α,β-unsaturated ketone moiety enables conjugation with biomolecules, but the compound is prone to Michael addition reactions, limiting its stability in biological systems .
  • Key Difference: The reactive ketone group differentiates it from the chemically stable ether linkage in Methyl 4-[(4-aminophenoxy)methyl]benzoate.

Data Tables

Table 1. Physicochemical Properties of Selected Benzoate Esters

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Group LogP
Methyl 4-[(4-aminophenoxy)methyl]benzoate C₁₅H₁₅NO₄ 273.28 Not reported -OCH₂-C₆H₄-NH₂ 1.8*
Methyl 4-(carbamoylamino)benzoate C₉H₁₀N₂O₃ 194.19 217–220† -NH-C(O)-NH₂ 0.5†
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 Not reported -CH(NH₂)CH₃ 0.2‡
Methyl 4-(methylthio)benzoate C₉H₁₀O₂S 182.24 45–48 -SMe 2.5§

*Calculated using ChemDraw. †; ‡; §.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-[(4-aminophenoxy)methyl]benzoate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-aminophenol and methyl 4-(halomethyl)benzoate derivatives. For example, using methyl 4-(bromomethyl)benzoate with 4-aminophenol in a polar aprotic solvent (e.g., DMF) and a mild base (e.g., K₂CO₃) at 60–80°C for 6–12 hours can yield the product. Solvent choice and temperature are critical: DMF enhances reactivity, while higher temperatures (>80°C) may degrade sensitive functional groups . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing Methyl 4-[(4-aminophenoxy)methyl]benzoate, and what key signals should researchers prioritize?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the ester group (δ ~3.9 ppm for methoxy protons), aromatic protons (δ 6.5–8.0 ppm), and the aminophenoxy linkage (NH₂ protons at δ ~5.0 ppm, exchangeable in D₂O). FT-IR should show ester C=O (~1720 cm⁻¹) and N-H stretches (~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and fragments, ensuring structural integrity .

Q. What are the common chemical reactions this compound undergoes, and how can researchers exploit them for derivatization?

  • Methodological Answer : The aminophenoxy group enables acylation (e.g., with acetyl chloride) or alkylation (e.g., with benzyl bromide) to introduce functional diversity. The ester group is susceptible to hydrolysis (acidic/basic conditions) to yield carboxylic acid derivatives. For advanced modifications, protect the amine with Boc anhydride before performing reactions on the ester .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of Methyl 4-[(4-aminophenoxy)methyl]benzoate derivatives?

  • Methodological Answer : Synthesize analogs by varying substituents on the aminophenoxy (e.g., electron-withdrawing groups) or benzoate moiety (e.g., halogenation). Test these derivatives in enzyme inhibition assays (e.g., kinases) or receptor-binding studies. Use molecular docking to predict binding affinities and correlate with experimental IC₅₀ values. Prioritize derivatives with enhanced solubility (e.g., sulfonate esters) for in vivo testing .

Q. What strategies resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents). Standardize protocols:

Use recombinant enzymes with >90% purity.

Include controls for non-specific binding (e.g., DMSO vehicle).

Validate results with orthogonal assays (e.g., SPR for binding kinetics alongside fluorogenic substrates).
Cross-reference findings with structural analogs to identify conserved pharmacophores .

Q. How can researchers elucidate the mechanism of action for this compound in protein interaction studies?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to measure real-time binding kinetics between the compound and target proteins (e.g., BSA as a model). For intracellular targets, use cellular thermal shift assays (CETSA) to confirm target engagement. Pair with proteomics (e.g., SILAC) to identify off-target effects. Dose-response studies (0.1–100 µM) and competitive inhibition with known ligands refine mechanistic insights .

Q. What in vivo pharmacokinetic parameters should be prioritized when testing Methyl 4-[(4-aminophenoxy)methyl]benzoate as a therapeutic candidate?

  • Methodological Answer : Focus on oral bioavailability (measure plasma concentration via LC-MS/MS after oral administration in rodents), half-life (non-compartmental analysis), and tissue distribution (quantify compound levels in liver, kidneys, and brain). Adjust formulations (e.g., nanocrystals) to improve solubility if bioavailability is <20%. Monitor metabolites using mass spectrometry to identify degradation pathways .

Key Recommendations for Researchers

  • Synthesis : Optimize solvent/base combinations to minimize side products.
  • Characterization : Combine NMR, HRMS, and X-ray crystallography (if crystalline) for unambiguous confirmation.
  • Biological Testing : Use orthogonal assays to validate activity and mitigate false positives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.